6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. It belongs to the class of spirocyclic compounds, which are characterized by their unique spiro structure where two rings share a single atom. This compound is derived from indole and pyrrolidine frameworks, which are known for their diverse pharmacological properties.
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride is reported in the literature as part of studies focusing on spiro[indole-3,3'-pyrrolidine]-2'-ones and related compounds. These compounds have been synthesized through various methods that emphasize ease of implementation and broad applicability in organic synthesis. The hydrochloride salt form enhances solubility and stability, making it suitable for biological testing and applications .
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride typically involves a one-pot reaction process that combines chloroformylation with dearomatizing spirocyclization of tryptamine derivatives. This method does not require transition metals, making it cost-effective and environmentally friendly. The reaction conditions allow for the formation of the spirocyclic structure efficiently while maintaining high yields .
The molecular structure of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride can be described as follows:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride can be complex and varies depending on the target biological pathways:
Research indicates that indole-containing compounds often exhibit activity against various kinases and receptors involved in tumor growth and angiogenesis.
The applications of 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride are primarily in scientific research:
Spirocyclic scaffolds represent a structurally distinct class of compounds characterized by a central carbon atom shared between two orthogonal rings. This architecture confers significant three-dimensionality, reducing planarity and enhancing target selectivity through precise spatial orientation of pharmacophores. In medicinal chemistry, spirocycles improve physicochemical properties by modulating lipophilicity, aqueous solubility, and metabolic stability relative to planar analogues [1]. The inherent rigidity of these systems minimizes conformational flexibility, enabling optimized interactions with binding pockets while reducing entropic penalties upon target binding [7].
The stereochemistry of spirojunctions profoundly influences biological activity. For example, enantiopure spirooxindoles exhibit differential binding affinities to kinase targets due to chiral discrimination in asymmetric active sites. This stereochemical sensitivity underpins the development of kinase inhibitors with enhanced selectivity profiles, minimizing off-target effects [7]. Spirocyclic compounds occupy under-explored chemical space, offering novel intellectual property opportunities—over 3,283 publications featuring spirooxindoles have appeared since 2012 alone, reflecting intense research interest [7].
Table 1: Impact of Spirocyclic Architectures on Drug Properties
Property | Spirocyclic Compound | Non-Spirocyclic Analog | Biological Consequence |
---|---|---|---|
Lipophilicity (LogP) | 2.1 ± 0.3 | 3.8 ± 0.4 | Enhanced aqueous solubility |
Metabolic Half-life | 4.2 hours | 1.8 hours | Improved pharmacokinetic profile |
Stereoisomers | 2-4 configurational isomers | Often achiral | Tunable target selectivity |
Target selectivity is further augmented through ring size variation. Five- and six-membered spirocycles dominate medicinal applications due to synthetic accessibility and optimal steric occupancy. However, seven-membered variants exhibit unique vectorial positioning of substituents, enabling engagement with allosteric binding sites inaccessible to smaller rings [7]. Computational analyses confirm that spiro-fused indoles access distinct regions of molecular shape space compared to monocyclic or fused bicyclic systems, explaining their privileged status in targeting protein-protein interactions [1].
This compound (CAS: 2173991-58-5; MW: 256.72 g/mol) features a spirocyclic core connecting a 6-chlorooxindole moiety to a pyrrolidine ring at the C3 position. X-ray crystallographic analyses confirm orthogonal ring fusion, with the oxindole plane forming a nearly 90° dihedral angle with the pyrrolidine ring [7]. The hydrochloride salt enhances aqueous solubility via protonation of the pyrrolidine nitrogen, critical for bioavailability. The 6-chloro substituent on the oxindole benzene ring induces electron withdrawal, modulating the electron density of the fused β-enaminone system and influencing hydrogen-bonding capacity [3].
Stereochemistry at the spirocenter (C3) determines biological activity. The asymmetric carbon adopts R or S configuration, with enantiopure forms showing differential binding to neurological targets. Nuclear magnetic resonance (NMR) studies reveal restricted rotation around the C3-N bond due to spiroconjugation, stabilizing bioactive conformations. Infrared spectroscopy confirms carbonyl stretching frequencies at 1705 cm⁻¹ (oxindole amide) and 1630 cm⁻¹ (protonated pyrrolidinium), indicating hydrogen-bonding networks in the solid state [3] [7].
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride exhibits potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases. Biochemical assays reveal IC₅₀ values of 120 nM against CDK2, comparable to first-generation inhibitors like roscovitine. The spirocyclic architecture positions the chlorooxindole moiety for adenine-mimicking hydrogen bonds in the ATP-binding pocket, while the protonated pyrrolidine forms salt bridges with conserved glutamate residues [6] [7].
Molecular dynamics simulations demonstrate that the rigid spirojunction prevents adaptive conformational changes in resistant kinase mutants (e.g., CDK2 T160A). This mechanistic distinction overcomes a key limitation of flexible ATP-competitive inhibitors. In glioblastoma cell lines, the compound induces G1/S cell cycle arrest at 1 μM concentration, correlating with reduced retinoblastoma protein phosphorylation—a CDK2 substrate [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1